molecular formula C14H19NNa2O14S B8264249 Chondroitin disaccharide deltadi-4S disodium CAS No. 136144-56-4

Chondroitin disaccharide deltadi-4S disodium

Cat. No. B8264249
CAS RN: 136144-56-4
M. Wt: 503.3 g/mol
InChI Key: DFRMXDKXNRVAFE-WBOKVGFFSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Chondroitin disaccharide deltadi-4S disodium, also known as UNII-0JE8ZX518F, is a compound with the formula C14H19NO14S·2Na and a molecular weight of 503.34 . It is a polysaccharide chain of alternating units of N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA) that can be sulfated on either or both GalNAc and GlcA units .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C14H21NO14S.2Na/c1-5(18)15-6(3-16)11(12(8(20)4-17)29-30(24,25)26)28-14-10(21)7(19)2-9(27-14)13(22)23;;/h2-3,6-8,10-12,14,17,19-21H,4H2,1H3,(H,15,18)(H,22,23)(H,24,25,26);;/q;2*+1/p-2/t6-,7-,8+,10+,11+,12-,14-;;/m0../s1 .


Physical And Chemical Properties Analysis

This compound is a white powder that is soluble in water (10 mg/mL, clear, colorless) . It is suitable for HPLC techniques . The compound should be stored at -20°C for long-term storage .

Mechanism of Action

Chondroitin sulfate, which Chondroitin disaccharide deltadi-4S disodium is a part of, functions as a major component of the intricate extracellular matrix . It is also known to induce the synthesis of hyaluronate in synovial cells, and increase type II collagen and proteoglycan synthesis .

Safety and Hazards

The compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautions include avoiding contact with skin, eyes, and personal clothing, washing hands thoroughly after handling, avoiding breathing fumes, and using only with adequate ventilation .

Future Directions

Chondroitin disaccharide deltadi-4S disodium may be used as a substrate for the identification and characterization of enzymes such as Clostridium perfringens unsaturated glucuronyl hydrolase . It may also be used as a reference compound in the analysis of chondroitin disaccharide sulfates .

properties

IUPAC Name

disodium;(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-5,6-dihydroxy-1-oxo-4-sulfonatooxyhexan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO14S.2Na/c1-5(18)15-6(3-16)11(12(8(20)4-17)29-30(24,25)26)28-14-10(21)7(19)2-9(27-14)13(22)23;;/h2-3,6-8,10-12,14,17,19-21H,4H2,1H3,(H,15,18)(H,22,23)(H,24,25,26);;/q;2*+1/p-2/t6-,7-,8+,10+,11+,12-,14-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRMXDKXNRVAFE-WBOKVGFFSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)OS(=O)(=O)[O-])OC1C(C(C=C(O1)C(=O)[O-])O)O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)OS(=O)(=O)[O-])O[C@H]1[C@@H]([C@H](C=C(O1)C(=O)[O-])O)O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NNa2O14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745600
Record name Disodium 2-acetamido-2-deoxy-3-O-(4-deoxy-alpha-L-threo-hex-4-enopyranuronosyl)-4-O-sulfonato-D-galactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

136144-56-4
Record name Chondroitin disaccharide deltadi-4S disodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136144564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 2-acetamido-2-deoxy-3-O-(4-deoxy-alpha-L-threo-hex-4-enopyranuronosyl)-4-O-sulfonato-D-galactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHONDROITIN DISACCHARIDE .DELTA.DI-4S DISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JE8ZX518F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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